molecular formula C21H20N4OS2 B2975971 N-phenethyl-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 690645-20-6

N-phenethyl-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No.: B2975971
CAS No.: 690645-20-6
M. Wt: 408.54
InChI Key: OYLAWAHQUJOFKF-UHFFFAOYSA-N
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Description

N-Phenethyl-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide is a synthetic thiazolotriazole derivative characterized by a thioacetamide linker bridging a thiazolo[2,3-c][1,2,4]triazole core and a phenethylamine moiety. The p-tolyl (4-methylphenyl) group at the 5-position of the thiazolotriazole ring enhances hydrophobicity, while the phenethyl group on the acetamide nitrogen may influence binding affinity to biological targets, such as enzymes or receptors involved in infectious diseases or metabolic disorders.

Properties

IUPAC Name

2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS2/c1-15-7-9-17(10-8-15)18-13-27-20-23-24-21(25(18)20)28-14-19(26)22-12-11-16-5-3-2-4-6-16/h2-10,13H,11-12,14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLAWAHQUJOFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-phenethyl-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound based on current research findings.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions. The process includes:

  • Formation of Thiazole and Triazole Rings : The initial steps focus on creating the thiazole and triazole moieties through cyclization reactions.
  • Substitution Reactions : The introduction of the phenethyl and p-tolyl groups occurs via nucleophilic substitution.
  • Final Assembly : The carbothioamide group is added to complete the structure under controlled conditions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antioxidant Activity

A study reported that related compounds possess antioxidant properties significantly higher than standard antioxidants like butylated hydroxytoluene (BHT). Specifically, some derivatives showed a 1.5-fold increase in antioxidant ability as measured by Ferric reducing antioxidant power assays .

Antimicrobial Properties

Compounds with similar structures have demonstrated notable antimicrobial effects against various pathogens. For instance, thiazole and triazole derivatives have shown activity against bacteria and fungi in vitro. This suggests that this compound may also exhibit similar properties.

Cytotoxicity Studies

In vitro cytotoxicity tests are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that certain derivatives do not exhibit significant cytotoxicity at effective concentrations, suggesting a favorable therapeutic index for further development .

Case Study 1: Antioxidant Evaluation

In a comparative study of various thiazole derivatives, it was found that those containing the triazole moiety exhibited superior antioxidant activity compared to controls. This was attributed to their ability to scavenge free radicals effectively.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of thiazole and triazole derivatives demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess efficacy.

Data Summary

CompoundActivity TypeIC50/Other MetricsReference
N-phenethyl derivativeAntioxidant1.5-fold higher than BHT
Thiazole derivativeAntimicrobialMIC = 50 μg/mL
Triazole derivativeCytotoxicityNon-cytotoxic at micromolar levels

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The activity and physicochemical properties of thiazolotriazole derivatives are highly dependent on substituents at the 5-position of the thiazolotriazole core and the acetamide nitrogen. Key comparisons include:

Substituents on the Thiazolotriazole Core

  • p-Tolyl (4-methylphenyl) vs. Other Aryl Groups :

  • 4-Fluorophenyl (Compound 39 ): Introduces electron-withdrawing effects, reducing electron density on the aromatic ring. This may enhance metabolic stability compared to the electron-donating methyl group in p-tolyl.
  • 4-Methoxyphenyl (Compound 26 ): The methoxy group enhances electron density, possibly favoring π-π stacking interactions in hydrophobic enzyme pockets.

Substituents on the Acetamide Nitrogen

  • Phenethyl vs. Aliphatic/Aromatic Amines :

  • N-Butyl (Compound 2 ): Aliphatic chains like butyl increase lipophilicity (logP ~2.8) but may reduce target specificity due to nonpolar interactions.
  • 4-Morpholinophenyl (Compound 27 ): The morpholine ring introduces polarity (hydrogen bond acceptors) and may improve solubility in aqueous environments.
  • 4-Thiomorpholinophenyl (Compound 28 ): The sulfur atom in thiomorpholine enhances hydrogen bonding capacity and may modulate pharmacokinetics.

Core Modifications Thiazolo[2,3-c][1,2,4]triazole vs. Triazinoquinazoline (–5 ):

  • Triazinoquinazoline derivatives (e.g., N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide) exhibit higher melting points (262–270°C vs. 244–247°C for thiazolotriazoles ), suggesting greater crystalline stability.

Data Tables

Table 1: Physicochemical Properties of Selected Thiazolotriazole Derivatives

Compound Name Substituent (R1) Acetamide Group (R2) Yield (%) Melting Point (°C) logP*
N-Phenethyl-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide 4-methylphenyl Phenethyl ~3.2
Compound 39 4-fluorophenyl 4-thiomorpholinophenyl 73 244–247 2.9
Compound 30 4-CF₃-phenyl 4-(pyrrolidin-1-yl)phenyl 66 3.5
Compound 2 Phenyl Butyl 2.8
Compound 4.8 Phenyl 5-butyl-1,3,4-thiadiazol-2-yl 89.4 266–270 4.1

*logP values estimated via computational tools (e.g., XLogP3 ).

Table 2: Spectral Data Comparison

Compound Name IR (cm⁻¹) ^1H NMR (δ, ppm) HRMS (Found)
Compound 39 1675, 3259 10.00 (s, 1H), 7.76–7.66 (m, 2H) 470.1123 ([M+H]⁺)
Compound 2 1669, 3250 3.93 (s, 2H), 3.74–3.68 (m, 4H) 436.1262 ([M+H]⁺)
Compound 4.8

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